
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, a fluorobenzyl group, and an azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate amine with a precursor compound containing a leaving group.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction. This involves the reaction of a dimethoxybenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzyl halide with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the azetidinone ring, leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways. Its structural features allow it to interact with specific biomolecules.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. Its azetidinone ring can impart rigidity and stability to the materials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals. Its functional groups allow for further chemical modifications.
作用机制
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one depends on its specific application:
Pharmaceutical Agent: The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways.
Chemical Probe: The compound can interact with specific biomolecules, allowing researchers to study their function and behavior. This can provide insights into biological processes and pathways.
相似化合物的比较
Similar Compounds
3-Amino-4-(3,4-dimethoxyphenyl)azetidin-2-one: Lacks the fluorobenzyl group, which may affect its biological activity and chemical reactivity.
4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one: Lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological targets.
3-Amino-1-(4-fluorobenzyl)azetidin-2-one: Lacks the dimethoxyphenyl group, which may affect its hydrophobicity and ability to interact with aromatic residues in biological targets.
Uniqueness
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one is unique due to the presence of all three functional groups: the amino group, the dimethoxyphenyl group, and the fluorobenzyl group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for scientific research and industrial applications.
属性
分子式 |
C18H19FN2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-amino-4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C18H19FN2O3/c1-23-14-8-5-12(9-15(14)24-2)17-16(20)18(22)21(17)10-11-3-6-13(19)7-4-11/h3-9,16-17H,10,20H2,1-2H3 |
InChI 键 |
BRDHYEAURDXBIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)

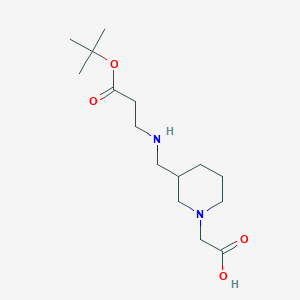
![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
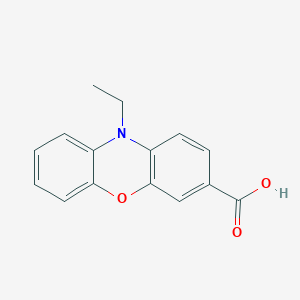
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
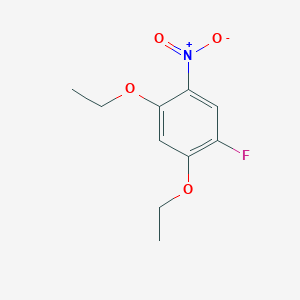
![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

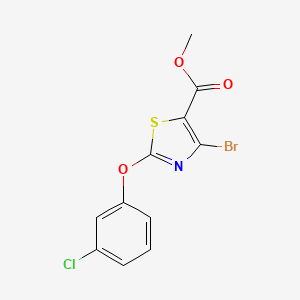
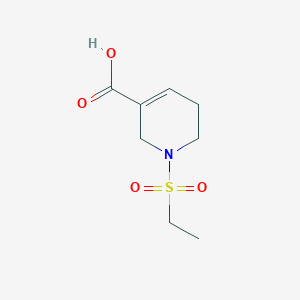
![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
